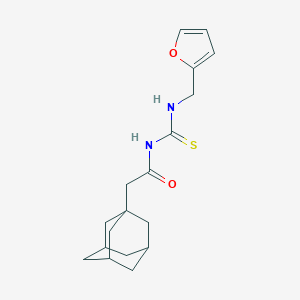![molecular formula C18H21ClN2O B251300 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEAB and is a member of the benzamide family of compounds.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide has been extensively studied for its potential applications in various fields. In cancer research, DEAB has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the detoxification of chemotherapeutic agents. This inhibition results in increased sensitivity of cancer cells to chemotherapy and has been proposed as a potential strategy to overcome drug resistance.
In stem cell research, DEAB has been used to inhibit ALDH activity, which is necessary for the maintenance of stem cell properties. This inhibition results in the differentiation of stem cells into specific cell types, which has potential applications in regenerative medicine.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide involves the inhibition of ALDH activity. ALDH is an enzyme that is responsible for the oxidation of aldehydes to carboxylic acids, which is a critical step in the detoxification of chemotherapeutic agents. Inhibition of this enzyme results in the accumulation of toxic aldehydes, leading to increased sensitivity of cancer cells to chemotherapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of ALDH activity. This inhibition results in the accumulation of toxic aldehydes, which can lead to cell death in cancer cells. In stem cells, inhibition of ALDH activity results in the differentiation of stem cells into specific cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in lab experiments is its ability to selectively inhibit ALDH activity. This specificity allows for the targeted inhibition of ALDH without affecting other enzymes or cellular processes. However, one limitation of using DEAB is its potential toxicity, which can affect cell viability and lead to inaccurate experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in scientific research. In cancer research, DEAB has shown promise as a potential strategy to overcome drug resistance. Further studies are needed to optimize the use of DEAB in combination with chemotherapy to improve treatment outcomes. In stem cell research, DEAB has potential applications in regenerative medicine, and further studies are needed to explore its use in tissue engineering and cell-based therapies. Additionally, the development of more selective ALDH inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.
Synthesemethoden
The synthesis of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide involves the reaction of 4-chlorobenzoic acid with N,N-diethyl-4-(aminomethyl)aniline in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This method has been optimized to produce high yields of the compound and is widely used in research laboratories.
Eigenschaften
Molekularformel |
C18H21ClN2O |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
4-chloro-N-[4-(diethylaminomethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-3-21(4-2)13-14-5-11-17(12-6-14)20-18(22)15-7-9-16(19)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
QJARHXUCTVIHRA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
